N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a methylated thiadiazole ring
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, often interact with various biological targets, including dna .
Mode of Action
It is known that imidazole-containing compounds can bind to dna grooves and have peroxide-mediated dna-cleavage properties . This interaction can lead to significant cytotoxic activities .
Biochemical Pathways
Imidazole-containing compounds are known to have a broad range of chemical and biological properties, and they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution in the body.
Result of Action
It is known that imidazole-containing compounds can have high cytotoxic activities , which suggests that they may cause cell death or inhibit cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves multiple steps. One common approach is the reaction of 1H-benzo[d]imidazole-2-carbaldehyde with 3-methyl-1,2,4-thiadiazole-5-carboxamide under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It may be utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but may have different substituents.
Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is unique due to its specific combination of the benzimidazole and methylated thiadiazole rings, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c1-7-14-12(19-17-7)11(18)13-6-10-15-8-4-2-3-5-9(8)16-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWRZKWQXHUFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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